7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
7-Chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a chlorine atom at position 7, a phenylsulfonyl group at position 3, and a 4-fluorophenylamino group at position 3.
The compound’s design integrates hydrophobic (phenylsulfonyl), electron-withdrawing (chlorine), and fluorinated aromatic (4-fluorophenyl) groups, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2S/c22-13-6-11-18-17(12-13)19(24-15-9-7-14(23)8-10-15)25-20-21(26-27-28(18)20)31(29,30)16-4-2-1-3-5-16/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSLUFZVFOXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or isocyanide under acidic or basic conditions.
Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative to form the quinazoline ring system.
Introduction of Substituents: The chloro, fluorophenyl, and phenylsulfonyl groups are introduced through various substitution reactions, often involving halogenation and sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions (e.g., reflux, microwave-assisted synthesis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazoline derivatives vary primarily in substituents at positions 3 (sulfonyl group), 5 (amino-linked aryl group), and 7 (halogen or other substituents). Key analogues and their structural differences are summarized below:
Table 1: Structural Comparison of Triazoloquinazoline Analogues
Key Observations :
- Position 5 : The 4-fluorophenyl group in the target compound introduces moderate hydrophobicity and electron-withdrawing effects, compared to bulkier alkyl-substituted analogues (e.g., isopropyl or ethyl in ). Methoxy or ethoxy groups (e.g., ) enhance hydrophilicity but may reduce blood-brain barrier penetration.
- Substitution with 4-chlorophenylsulfonyl () may alter electronic properties and steric hindrance.
- Position 7 : Chlorine is retained across many derivatives for its electron-withdrawing effects, which stabilize the quinazoline ring and modulate reactivity .
Pharmacological Activity Comparisons
Anticancer Activity:
- Thieno-fused triazolopyrimidines (e.g., compounds in ) demonstrated higher anticancer activity in NCI screenings compared to aryl-fused triazoloquinazolines like the target compound. For instance, thieno[3,2-e]triazolopyrimidines showed growth inhibition (GP < 50%) in renal and ovarian cancer cell lines, while triazoloquinazolines exhibited weaker activity (GP ~80–100%) .
- The target compound’s phenylsulfonyl group may enhance selectivity for kinase targets, though direct activity data are unavailable.
Anticonvulsant Potential:
- Fluorinated quinazolines (e.g., 6-fluoroquinazolin-4-amine derivatives in ) displayed anticonvulsant activity in rodent models. The 4-fluorophenyl group in the target compound may confer similar properties, though substituent electronic environments (e.g., sulfonyl vs. amine) require further validation .
Biological Activity
7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. Its unique structure, characterized by a triazole ring fused to a quinazoline moiety and various substituents, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C23H18ClFN5O3S
- Molecular Weight : 479.9 g/mol
- CAS Number : 904578-34-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It could bind to specific receptors on cancer cells, leading to altered signaling pathways.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.70 - 8.10 | EGFR inhibition |
| HCT-116 (Colon) | 2.90 - 6.40 | Apoptosis induction |
| A549 (Lung) | Not specified | Cell cycle arrest |
The compound demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 range comparable to established chemotherapeutics like doxorubicin and erlotinib .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies suggest that it may inhibit the growth of various bacterial strains and fungi, although specific IC50 values for these activities are yet to be fully characterized.
Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on MCF-7 and HCT-116 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
Study 2: Mechanistic Insights
Another research focused on understanding the molecular mechanisms underlying its anticancer effects. Molecular docking studies revealed strong binding affinities to EGFR and VEGFR receptors, suggesting that these interactions may play a crucial role in mediating its biological effects .
Comparison with Related Compounds
The biological activities of this compound can be compared with similar compounds in terms of their structural features and biological efficacy:
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Similar | 6.0 | Anticancer |
| Compound B | Similar | >10 | Antimicrobial |
| This compound | Unique | 2.90 - 8.10 | Anticancer/Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
